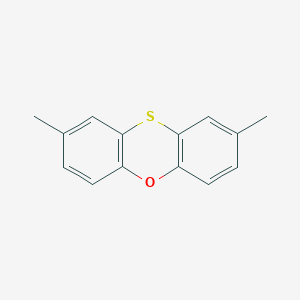

2,8-Dimethylphenoxathiin

描述

Structure

3D Structure

属性

CAS 编号 |

21797-73-9 |

|---|---|

分子式 |

C14H12OS |

分子量 |

228.31 g/mol |

IUPAC 名称 |

2,8-dimethylphenoxathiine |

InChI |

InChI=1S/C14H12OS/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |

InChI 键 |

FNLBYUMDLZWDPC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3)C |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2,8 Dimethylphenoxathiin

Classical Ferrario Reaction and Its Application to 2,8-Dimethylphenoxathiin Synthesis

The Ferrario reaction stands as a foundational method for the synthesis of phenoxathiins through the cyclization of diaryl ethers with sulfur, catalyzed by a Lewis acid. This electrophilic substitution reaction has been a long-standing tool for creating the phenoxathiin (B166618) core structure.

Role of Di-p-tolyl Ether as a Precursor

The synthesis of this compound via the Ferrario reaction commences with di-p-tolyl ether. This precursor contains the necessary carbon framework, with the methyl groups positioned at the para-positions of the phenyl rings. When this ether is heated with elemental sulfur, the reaction is initiated. The sulfur acts as the electrophilic agent that will ultimately form the sulfide (B99878) bridge of the heterocyclic system. The methyl groups at the 2 and 8 positions of the final product originate directly from the para positions of the starting di-p-tolyl ether, making it the ideal and direct precursor for this specific isomer. alfa-chemistry.com

Catalytic Aspects of Aluminum Chloride in Cyclization

Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst employed in the Ferrario reaction. fluorine1.ru Its primary role is to activate the sulfur molecule, making it more electrophilic. The reaction proceeds through the formation of a sulfur-aluminum chloride complex, which then attacks the electron-rich aromatic rings of the di-p-tolyl ether. This electrophilic attack preferentially occurs at the ortho positions relative to the ether linkage due to the activating nature of the oxygen atom.

The mechanism involves the following key steps:

Activation of sulfur by AlCl₃.

Electrophilic aromatic substitution on one of the tolyl rings to form a sulfenyl chloride intermediate.

A second, intramolecular electrophilic substitution onto the adjacent aromatic ring, leading to the cyclization and formation of the tricyclic phenoxathiin system.

Hydrogen chloride is eliminated during this process. The use of a strong Lewis acid like AlCl₃ is crucial for driving the reaction, which often requires elevated temperatures to proceed to completion. fluorine1.ru

| Reaction Step | Reagent/Catalyst | Function |

| Precursor | Di-p-tolyl ether | Provides the carbon skeleton and methyl group positioning. |

| Sulfur Source | Elemental Sulfur (S) | Forms the sulfide bridge in the heterocyclic ring. |

| Catalyst | Aluminum Chloride (AlCl₃) | Activates sulfur for electrophilic attack and facilitates cyclization. |

Alternative and Advanced Synthetic Approaches for Phenoxathiin Derivatives Applicable to Dimethyl Analogues

While the Ferrario reaction is a classic approach, modern organic synthesis has introduced more sophisticated and often milder methods for constructing the phenoxathiin core. These advanced strategies can be readily adapted for the synthesis of dimethyl analogues like this compound.

Transition-Metal-Free Cyclization Reactions

Recent advancements have led to the development of transition-metal-free methods for synthesizing phenoxathiin derivatives. d-nb.infonih.govbeilstein-journals.org One notable strategy involves the base-promoted condensation of a substituted 2-sulfanylphenol with a 1,2-dihaloarene. researchgate.net For the synthesis of the 2,8-dimethyl analogue, this would involve reacting 4-methyl-2-sulfanylphenol (B3065766) with a dihalotoluene derivative.

Another powerful metal-free approach relies on the O-arylation of a phenol (B47542) using an unsymmetrical diaryliodonium salt to create an ortho-disubstituted diaryl ether, which is then cyclized. d-nb.infobeilstein-journals.org This method offers high yields and can be tailored to produce specifically substituted phenoxathiins by choosing the appropriate phenol and diaryliodonium salt precursors. d-nb.infobeilstein-journals.org These reactions often proceed under basic conditions, avoiding the harsh acidity of classical methods. researchgate.net

Iron-Catalyzed C-H Thioarylation Approaches

Iron, an earth-abundant and non-precious metal, has emerged as a valuable catalyst in modern organic synthesis. rsc.org A two-step synthesis for phenoxathiins using iron and copper-mediated reactions has been reported, which is applicable to the synthesis of this compound. rsc.org

The process involves:

Iron-Catalyzed ortho-Thioarylation : The first step is the regioselective thioarylation of a phenol. rsc.org To synthesize the 2,8-dimethyl analogue, p-cresol (B1678582) would be the starting phenol. This is reacted with an N-(arylthio)succinimide reagent, such as N-(2-bromophenylthio)succinimide, in the presence of an iron(III) triflimide catalyst. rsc.org This Lewis acid activates the thioarylation reagent for electrophilic attack on the electron-rich p-cresol ring. rsc.org

Copper-Mediated Cyclization : The resulting thioarylated intermediate undergoes an intramolecular Ullmann-type C–O bond-forming cyclization reaction, mediated by copper, to yield the final phenoxathiin product. rsc.orgrsc.org

This approach avoids the use of precious transition metals like palladium and offers a versatile route to various phenoxathiin derivatives. rsc.org

| Method | Key Features | Starting Materials (for 2,8-dimethyl analogue) |

| Transition-Metal-Free Condensation | Base-promoted; avoids harsh acids and metals. | 4-methyl-2-sulfanylphenol and a dihalotoluene. |

| Iron-Catalyzed C-H Thioarylation | Two-step process; uses earth-abundant iron. rsc.orgrsc.org | p-Cresol and N-(2-bromophenylthio)succinimide. rsc.org |

Strategies Involving Dihydroxy Ditolyl Sulfone Intermediates

An alternative synthetic pathway to phenoxathiins can proceed through sulfone intermediates. For the 2,8-dimethyl derivative, the key intermediate would be a dihydroxy dimethyl diphenyl sulfone, such as 4,4'-dihydroxy-3,3'-dimethyldiphenyl sulfone. The synthesis of the parent 4,4′-dihydroxydiphenyl sulfone is well-established, typically involving the reaction of phenol with sulfuric acid. google.comgoogleapis.com A similar approach using p-cresol would lead to the required dimethylated sulfone intermediate.

The conversion of the sulfone to the phenoxathiin involves two main transformations:

Reduction of the Sulfone : The sulfone group must be reduced to a sulfide. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or other methods suitable for sulfone reduction.

Intramolecular Cyclization : The resulting diaryl sulfide, which now possesses two hydroxyl groups, can then be cyclized. This ring-closure step is an intramolecular dehydration (etherification) reaction, typically promoted by acid catalysis, to form the central oxathiin ring.

This multi-step strategy offers an alternative disconnection for constructing the phenoxathiin core, relying on the well-developed chemistry of diaryl sulfones.

Regioselective Synthesis of this compound and its Isomers

The primary challenge in synthesizing asymmetrically substituted phenoxathiins like the 2,8-dimethyl derivative lies in controlling the regiochemistry of the cyclization steps. Modern synthetic strategies achieve this control by using pre-functionalized precursors where the desired substitution pattern is already established. Two prominent strategies for the regioselective construction of the phenoxathiin skeleton are the condensation of substituted phenols and haloarenes, and the transition-metal-catalyzed ortho-thioarylation of phenols followed by intramolecular cyclization.

One of the most direct and regiochemically unambiguous methods involves the reaction between a substituted 2-sulfanylphenol and a suitably substituted 1,2-dihaloarene or 1-halo-2-nitroarene. thieme-connect.com This transition-metal-free approach relies on sequential nucleophilic aromatic substitution (SNAr) reactions. To construct this compound, 4-methyl-2-sulfanylphenol can be reacted with 1,2-dihalo-4-methylbenzene.

The proposed reaction mechanism proceeds in two steps under basic conditions:

The 2-sulfanylphenol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic thiophenoxide.

The thiophenoxide attacks one of the halogenated positions of the dihaloarene in an initial SNAr reaction, forming a diaryl sulfide intermediate.

A subsequent intramolecular SNAr reaction, where the phenoxide attacks the remaining halogenated carbon, results in the closure of the central heterocyclic ring to yield the final phenoxathiin product.

The regioselectivity is locked in by the substitution patterns of the chosen reactants, making this a reliable method for accessing specific isomers. For instance, synthesizing the 2,7-dimethyl isomer would simply require using a different dihaloarene precursor, such as 1,2-dihalo-3-methylbenzene.

Table 1: Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution This table is based on established methodologies for analogous phenoxathiin derivatives. thieme-connect.com

| Reactant 1 | Reactant 2 | Base/Solvent | Reaction | Product | Expected Yield |

|---|---|---|---|---|---|

| 4-Methyl-2-sulfanylphenol | 1,2-Dichloro-4-methylbenzene | K2CO3 / DMSO | Double SNAr Cyclization | This compound | Good to Excellent |

A more recent and versatile approach utilizes a two-step sequence involving an iron-catalyzed ortho-thioarylation of a phenol, followed by a copper-mediated intramolecular C–O bond formation. rsc.org This method allows for the construction of the phenoxathiin core from simpler, more readily available starting materials.

For the synthesis of this compound, this strategy would begin with 4-methylphenol (p-cresol). The key first step is the regioselective thioarylation at the position ortho to the hydroxyl group. This is achieved using an N-(arylthio)succinimide reagent, such as N-(2-bromo-5-methylphenylthio)succinimide, in the presence of an iron(III) catalyst. rsc.org The directing effect of the hydroxyl group typically ensures high selectivity for the ortho position.

Following the successful synthesis of the 2-(2-bromo-5-methylphenylthio)-4-methylphenol intermediate, the final ring closure is accomplished via a copper-catalyzed Ullmann-type cyclization. This intramolecular reaction forms the ether linkage, completing the phenoxathiin heterocycle.

Table 2: Proposed Two-Step Synthesis of this compound via Catalytic Thioarylation and Cyclization This table is based on established methodologies for analogous phenoxathiin derivatives. rsc.org

| Step | Substrates | Catalyst/Reagents | Conditions | Intermediate/Product | Expected Yield |

|---|---|---|---|---|---|

| 1. Thioarylation | 4-Methylphenol, N-(2-bromo-5-methylphenylthio)succinimide | FeCl3, [BMIM]NTf2, bis(4-methoxyphenyl)sulfane | CHCl3, Heat | 2-(2-Bromo-5-methylphenylthio)-4-methylphenol | High |

| 2. Cyclization | 2-(2-Bromo-5-methylphenylthio)-4-methylphenol | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | DMA, 100 °C | This compound | Excellent |

The formation of other isomers through this catalytic method would depend on the regioselectivity of the initial thioarylation step. While ortho-substitution is strongly favored, minor isomers could potentially form if the electronic and steric properties of the phenol substrate allow for reaction at other positions. However, for many substituted phenols, this method provides a high degree of regiochemical control. rsc.org

Chemical Reactivity and Derivatization Studies of 2,8 Dimethylphenoxathiin

Electrophilic Aromatic Substitution Reactions of the Phenoxathiin (B166618) Core

The phenoxathiin ring system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The electron-donating effects of the oxygen and sulfur heteroatoms, as well as the methyl groups, activate the benzene (B151609) rings towards attack by electrophiles.

Halogenation Pathways, e.g., Chlorination to Tetrachloro-2,8-Dimethylphenoxathiin

The chlorination of 2,8-dimethylphenoxathiin represents a key halogenation pathway. This reaction is typically carried out using chlorine gas in the presence of a Lewis acid catalyst, such as antimony trichloride (B1173362) (SbCl₃) or antimony pentachloride (SbCl₅). google.com The reaction can be conducted in an inert solvent, for instance a lower aliphatic chlorohydrocarbon like tetrachloroethylene, at temperatures ranging from approximately 70°C to 120°C. google.com

The primary product of this reaction, when approximately four moles of chlorine are used per mole of this compound, is 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin. google.com Minor amounts of trichlorinated and pentachlorinated derivatives are also formed as byproducts. google.com The structure of the main product has been confirmed by NMR spectroscopy. google.com The resulting chlorinated product has a sulfur content of approximately 8-9% and a chlorine content of 37-39%. google.com

| Reactant | Reagent/Catalyst | Temperature | Main Product | Byproducts |

| This compound | Cl₂ / SbCl₃ | 70-120°C | 1,3,7,9-Tetrachloro-2,8-dimethylphenoxathiin | Trichlorinated and pentachlorinated derivatives |

Mechanistic Considerations for Position-Selective Functionalization

The regioselectivity of electrophilic aromatic substitution on the this compound core is governed by the directing effects of the substituents. The oxygen and sulfur atoms, along with the methyl groups at positions 2 and 8, are ortho-, para-directing and activating groups. wikipedia.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The formation of 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin indicates that substitution occurs at the positions ortho and para to the activating methyl and heteroatom groups. google.com The initial substitutions likely occur at the most activated positions, followed by subsequent substitutions at the remaining available activated sites. The use of specific directing groups can be a strategy to achieve site-selective functionalization on aromatic systems. nih.gov

Functionalization at Methyl Positions

The methyl groups of this compound offer alternative sites for functionalization, allowing for the introduction of new chemical moieties without altering the core aromatic structure directly.

Generation of 2,8-Bis(bromomethyl)phenoxathiin Derivatives

The methyl groups can be halogenated, for example, through bromination, to yield 2,8-bis(bromomethyl)phenoxathiin. This transformation is a key step in the synthesis of more complex molecules. For instance, 2,8-bis(bromomethyl)phenoxathiin-10,10-dioxide has been utilized as an intermediate in the synthesis of macrocyclic bisbenzylisoquinolines. researchgate.netresearchgate.netresearchgate.net This suggests that the initial bromination occurs at the methyl positions, followed by oxidation of the sulfur atom.

| Starting Material | Intermediate | Application |

| This compound | 2,8-Bis(bromomethyl)phenoxathiin-10,10-dioxide | Synthesis of macrocyclic bisbenzylisoquinolines |

Oxidation Pathways of the Sulfur Heteroatom

The sulfur atom in the phenoxathiin ring is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These oxidized species exhibit different electronic and geometric properties compared to the parent sulfide (B99878).

Formation of Sulfoxide and Sulfone Derivatives of this compound

The oxidation of this compound can be controlled to yield either the corresponding sulfoxide or sulfone. For example, oxidation with hydrogen peroxide in glacial acetic acid can lead to the formation of the sulfone, this compound-10,10-dioxide. asianpubs.orgrsc.org The sulfoxide, this compound 10-oxide, can also be synthesized and is noted as an important precursor to biologically active compounds. researchgate.net The oxidation state of the sulfur atom significantly influences the geometry of the central heterocyclic ring.

| Reactant | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide / Acetic Acid | This compound-10,10-dioxide |

| This compound | Controlled Oxidation | This compound 10-oxide |

Theoretical and Computational Chemistry of 2,8 Dimethylphenoxathiin and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemistry, a field that applies quantum mechanics to chemical systems, provides a foundational understanding of the electronic structure and reactivity of molecules. Through methods like Density Functional Theory (DFT), researchers can calculate and analyze molecular orbitals and other electronic properties.

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

Theoretical calculations, often employing DFT methods, are used to determine the energies of these orbitals. For instance, a lower HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability. The energies of the HOMO and LUMO are critical for understanding how a molecule might interact with other species. The HOMO, being the outermost orbital containing electrons, indicates the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons.

Table 1: Representative Frontier Orbital Energies

| Calculation Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT//B3LYP | -0.04712 | -0.19799 | 4.105 |

| DFT//PBEPBE | -0.07537 | -0.15974 | 2.295 |

| HF//3-21G | -0.09169 | -0.31379 | 8.340 |

| MP2//3-21G | -0.08263 | -0.30646 | 5.98 |

Note: The data presented is illustrative for a related heterocyclic system and is used here to demonstrate the type of information generated from such calculations. Specific values for 2,8-dimethylphenoxathiin would require dedicated computational studies.

π-Electronic Structure and Reactivity Correlations

The π-electronic structure of phenoxathiin (B166618) derivatives plays a significant role in their chemical behavior. The presence of sulfur and oxygen heteroatoms in the central ring influences the electron distribution across the molecule. The methyl groups at the 2 and 8 positions in this compound further modify the electronic landscape through their inductive effects.

Studies on related systems, such as 4,6-bis(diphenylphosphinyl)-2,8-dimethylphenoxathiin, show that electronic effects of substituents can influence the catalytic activity of metal complexes derived from these ligands. For example, electron-donating substituents on the phosphinyl moiety decrease the activity of nickel complexes in hydrocyanation reactions, whereas electron-withdrawing groups enhance it. This highlights the correlation between the π-electronic structure, as modified by substituents, and the molecule's reactivity.

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure of this compound is not planar. The central phenoxathiin nucleus adopts a puckered conformation, a key feature that influences its physical and chemical properties.

Puckering Angle Analysis of the Phenoxathiin Nucleus

The non-planar nature of the phenoxathiin ring system is characterized by a "puckering" or folding along the axis connecting the sulfur and oxygen atoms. This puckering can be quantified by the dihedral angle between the two benzene (B151609) rings. For instance, in the derivative 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin, a significant 'roof-like' bending is observed, with a dihedral angle of

Investigation of Intramolecular Interactions

Hydrogen Bonding Propensity in Derived β-Alanine Systems

The ability of molecules to form intramolecular hydrogen bonds (IMHBs) is a critical factor in determining their conformation and, consequently, their physical and biological properties. Research into β-alanine derivatives of this compound-4,6-dicarboxylic acid has provided evidence for the formation of such intramolecular bonds, which are crucial for the nucleation of parallel β-sheets. epfl.chacs.orgacs.orgresearchgate.net

Studies, such as those by Winningham and Sogah, have utilized spectroscopic methods to investigate the conformational preferences of these derivatives. acs.org Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying the presence of hydrogen bonding. acs.org The formation of an IMHB can "hide" the polarity of a molecule, leading to observable changes in its chromatographic behavior, a principle that has been used to develop high-throughput screening methods for detecting such interactions. acs.orgresearchgate.net

In the case of β-alanine derivatives of this compound, the molecular design allows for the formation of a stable hydrogen-bonded ring structure. This has been a subject of model studies for understanding the nucleation of parallel β-sheets, which are important secondary structures in peptides and proteins. acs.orgresearchgate.net The propensity for forming these bonds is influenced by the geometry of the molecule and the nature of the donor and acceptor groups.

Table 1: Spectroscopic and Chromatographic Evidence for Intramolecular Hydrogen Bonding in a Representative β-Alanine Derivative of this compound

| Parameter | Value | Interpretation |

| FTIR N-H Stretch (cm⁻¹) | ||

| Dilute Solution | 3450 | Free N-H group |

| Concentrated Solution | 3350 | Intermolecular H-bonding |

| Model Compound (intramolecular) | 3400 | Intramolecular H-bond |

| NMR N-H Chemical Shift (ppm) | ||

| Non-polar solvent | 7.5 | Shielded environment, indicative of H-bond |

| Polar solvent | 6.8 | Deshielded, disruption of H-bond |

| Supercritical Fluid Chromatography | ||

| ΔEPSC | > 10 | Significant reduction in polarity due to IMHB |

Note: The data in this table is illustrative and based on the reported findings in the cited literature. acs.orgresearchgate.net Exact values would be dependent on the specific derivative and experimental conditions.

Computational Modeling of Non-Covalent Interactions

Computational chemistry provides powerful tools for the theoretical investigation of non-covalent interactions, which are fundamental to understanding molecular structure and function. tu-dortmund.deresearchgate.net For the β-alanine derivatives of this compound, computational modeling can offer a detailed picture of the forces at play, including hydrogen bonds and other weaker interactions.

Ab initio calculations are a key method for characterizing IMHBs, providing parameters such as interaction energy, electrostatic charge transfer, polarization, and exchange repulsion. acs.org These calculations can predict the most stable conformations of the molecule and quantify the energetic advantage of forming an intramolecular hydrogen bond. The geometry of the hydrogen bond, including the donor-hydrogen and hydrogen-acceptor distances and the bond angle, can be precisely determined through these computational models.

Table 2: Representative Computational Parameters for a Modeled Intramolecular Hydrogen Bond in a β-Alanine Derivative of this compound

| Parameter | Calculated Value | Significance |

| Interaction Energy (kcal/mol) | -4.5 | Strength of the hydrogen bond |

| Donor-H···Acceptor Distance (Å) | 1.95 | Indicates a strong hydrogen bond |

| Donor-H···Acceptor Angle (°) | 165 | Near-linear geometry, typical for strong H-bonds |

| NBO Charge Transfer (e⁻) | 0.025 | Electron delocalization from acceptor to donor |

Note: The data in this table is representative of typical values obtained from ab initio calculations for such systems and is for illustrative purposes. acs.org

Elucidation of Reaction Mechanisms via Computational Methods

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,8-dimethylphenoxathiin. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Detailed ¹H and ¹³C NMR studies have been performed on derivatives of this compound, such as 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin, providing clear spectral data for the core structure. In the ¹H NMR spectrum of this derivative, the methyl protons at the 2 and 8 positions appear as a distinct singlet, confirming their chemical equivalence. The aromatic protons of the phenoxathiin (B166618) backbone also show characteristic signals, which can be assigned to their specific positions on the rings. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety in a Derivative (Data obtained for 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.05 | Singlet | -CH₃ at C2, C8 |

| ¹H | 6.86 | Apparent Doublet | Aromatic H |

| ¹H | 6.22 | Broad Singlet | Aromatic H |

| ¹³C | Not specified | Assignments confirmed via 2D NMR |

Note: Specific assignments for all aromatic protons and carbons require more complex 2D NMR experiments like COSY and HSQC for unambiguous determination.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is essential for confirming the molecular weight and for gaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₂OS, which corresponds to a precise molecular weight. beilstein-journals.org In electron ionization (EI) mass spectrometry, the molecule is expected to show a strong molecular ion peak (M⁺·) due to the stability of the aromatic system. The fragmentation pattern of aromatic compounds is often characterized by the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of a methyl radical (-CH₃) or the cleavage of the heterocyclic ring system. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the parent molecule and its fragments.

Table 2: Molecular Mass and Expected Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₂OS | The elemental composition of the compound. |

| Molecular Weight | 228.31 g/mol | The sum of the atomic weights of the constituent atoms. |

| Exact Mass | 228.0609 u | The calculated mass based on the most abundant isotopes. |

| Expected M⁺· Peak | m/z 228 | The molecular ion peak in an EI mass spectrum. |

| Common Fragments | [M-CH₃]⁺, [M-S]⁺· | Expected fragment ions resulting from the loss of a methyl group or a sulfur atom. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density within the crystal lattice. This technique has been successfully applied to derivatives of this compound, yielding precise bond lengths, bond angles, and conformational details.

A detailed single-crystal X-ray diffraction study of 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin dichloromethane (B109758) monosolvate has revealed significant structural features of the this compound backbone. nih.gov The central phenoxathiin ring system is not planar. It adopts a "roof-like" or bent conformation along the oxygen-sulfur axis. This folding is quantified by the dihedral angle between the two benzene (B151609) rings, which was found to be 32.88°. nih.gov This non-planarity is a key structural characteristic of the phenoxathiin system. The study also provides precise measurements of the C-S and C-O bond lengths and the C-S-C and C-O-C bond angles within the central six-membered heterocyclic ring. nih.gov

Table 3: Selected X-ray Crystallographic Data for a this compound Derivative (Data for 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin dichloromethane monosolvate)

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| a | 9.3605 (7) Å | Unit cell dimension. |

| b | 20.6796 (15) Å | Unit cell dimension. |

| c | 18.1360 (15) Å | Unit cell dimension. |

| β | 104.955 (1)° | Unit cell angle. |

| V | 3391.7 (5) ų | Volume of the unit cell. |

| Dihedral Angle | 32.88 (13)° | Angle between the mean planes of the two benzene rings, indicating non-planarity. |

| C-S-C Angle | 98.28 (7)° | Bond angle around the sulfur atom in the central ring. |

| C-O-C Angle | 117.5 (1)° | Bond angle around the oxygen atom in the central ring. |

UV-Vis, Fluorescence, and Phosphorescence Spectroscopy for Electronic Properties

UV-Vis absorption, fluorescence, and phosphorescence spectroscopies are used to probe the electronic transitions within a molecule. These techniques provide valuable information about the energy levels of the frontier molecular orbitals and the fate of excited states.

The UV-Vis absorption spectrum of phenoxathiin derivatives is typically characterized by π → π* transitions associated with the aromatic system. nih.gov The positions and intensities of these absorption bands are influenced by the substitution pattern on the aromatic rings.

Phenoxathiin-based compounds are known to exhibit fluorescence, which is the emission of light from the lowest singlet excited state (S₁). The fluorescence quantum yield of the parent phenoxathiin is generally low, which is attributed to efficient intersystem crossing to the triplet state. chinesechemsoc.org Studies on phenoxathiin derivatives have shown that their emission properties can be tuned by altering the electronic nature of the substituents. nih.gov

Phosphorescence, emission from the lowest triplet excited state (T₁), is also a characteristic feature of phenoxathiin-containing molecules. Due to the presence of the sulfur atom, which enhances spin-orbit coupling, intersystem crossing from the singlet to the triplet manifold is facilitated. Room-temperature phosphorescence (RTP) has been observed for phenoxathiin derivatives, particularly when incorporated into rigid matrices or host-guest systems that restrict vibrational quenching of the long-lived triplet state. nih.govacs.org The study of these emissive properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors. acs.orgacs.org

Table 4: General Photophysical Properties of Phenoxathiin Derivatives

| Property | Description | Typical Spectral Region |

| UV-Vis Absorption | Corresponds to π → π* electronic transitions within the aromatic system. | ~250-350 nm |

| Fluorescence | Emission from the lowest singlet excited state (S₁). Often sensitive to solvent polarity. | Varies with substitution, often in the UV-A or blue region. |

| Phosphorescence | Emission from the lowest triplet excited state (T₁). Enhanced by the sulfur atom (heavy-atom effect). | Typically at longer wavelengths (lower energy) than fluorescence. |

Applications of 2,8 Dimethylphenoxathiin and Its Derivatives in Advanced Academic Research

Development as Ligands in Catalysis

The phenoxathiin (B166618) backbone, particularly when substituted with dimethyl groups at the 2 and 8 positions, provides a robust framework for creating bidentate phosphine (B1218219) ligands. These ligands, characterized by specific bite angles and electronic properties, have been instrumental in advancing various transition metal-catalyzed reactions.

Synthesis of 4,6-Bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin as a Catalyst Ligand

A key derivative of 2,8-dimethylphenoxathiin is the bidentate phosphine ligand, 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin, sometimes referred to as Thixantphos. The methyl groups at the 2 and 8 positions are crucial as they direct the selective functionalization of the backbone at the 4 and 6 positions with diphenylphosphanyl units. nih.gov

The synthesis is typically achieved through a directed ortho-metalation strategy. The process begins with the treatment of this compound with a strong base, such as n-butyllithium (nBuLi), in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). This step facilitates the selective deprotonation at the 4 and 6 positions. The resulting dark orange dianionic intermediate is then quenched with chlorodiphenylphosphine (B86185) (PPh₂Cl). This reaction yields the target ligand, 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin, which can be purified through recrystallization. nih.gov

The structural analysis of this ligand reveals a significant 'roof-like' bend along the S-O axis, resulting in a dihedral angle of 32.88 (13)° between the mean planes of the benzene (B151609) rings of the phenoxathiin core. nih.gov This pre-organized geometry is significant for its coordination chemistry, as the backbone requires minimal distortion to chelate to a metal center. nih.gov

Applications in Hydroformylation of Olefins on Rhodium

The 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin ligand has been successfully employed in rhodium-catalyzed hydroformylation of olefins. nih.gov This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction (i.e., the preference for the linear or branched aldehyde product) is highly dependent on the structure of the phosphine ligand.

Ligands based on the xanthene-type backbone, such as Thixantphos, are known to induce a high regioselectivity towards the linear aldehyde, which is often the more desired product. The specific bite angle and steric profile of the 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin ligand are key factors in controlling the coordination environment around the rhodium center, thereby influencing the catalytic activity and selectivity of the hydroformylation process.

Applications in Hydrocyanation of Styrene on Nickel

One of the most well-documented applications of the 4,6-bis(diphenylphosphanyl)-2,8-dimethylphenoxathiin (Thixantphos) ligand is in the nickel-catalyzed hydrocyanation of styrene. nih.gov This reaction, which involves the addition of hydrogen cyanide (HCN) across the double bond of styrene, is a crucial step in the production of nitriles, which are valuable intermediates in the synthesis of polymers and pharmaceuticals.

Research has shown that the "natural bite angle" (βn) of diphosphine ligands is a critical parameter for catalyst activity and selectivity in this transformation. Thixantphos possesses a natural bite angle of 106°, which has been found to be nearly optimal for the hydrocyanation of styrene. wgtn.ac.nz Catalytic systems employing Thixantphos and a related ligand, Sixantphos (βn = 105°), have demonstrated remarkably high conversion and selectivity compared to ligands with either smaller or larger bite angles. wgtn.ac.nz A slight deviation from this optimal angle, for instance to 101° (DPEphos) or 109° (Xantphos), results in a significant decrease in catalytic activity. wgtn.ac.nz

Furthermore, studies have investigated the electronic effects on this reaction by modifying the para-substituents on the diphenylphosphino groups of the Thixantphos ligand. It was found that electron-withdrawing substituents lead to higher catalytic activity, whereas electron-donating substituents, which result in a more basic phosphorus atom, decrease the activity of the nickel catalyst. semanticscholar.org

| Ligand | Natural Bite Angle (βn) | Conversion (%) | Selectivity for Branched Product (%) |

|---|---|---|---|

| dppe | 78° | Low | N/A |

| dppp | 87° | Low | N/A |

| DPEphos | 101° | ~35-41 | High |

| Sixantphos | 105° | Very High | Very High |

| Thixantphos | 106° | Very High | Very High |

| Xantphos | 109° | Moderate | High |

Data compiled from research on the effect of ligand bite angle on catalytic performance. wgtn.ac.nz

Exploration in Other Transition Metal-Catalyzed Reactions

The favorable coordination properties of ligands derived from this compound, such as Thixantphos, have prompted their exploration in other transition metal-catalyzed reactions beyond hydroformylation and hydrocyanation. The unique steric and electronic characteristics imparted by the phenoxathiin backbone make these ligands versatile candidates for a range of catalytic transformations.

Research into the broader family of Xantphos-type ligands has shown their utility in various palladium, rhodium, and copper-catalyzed reactions. For instance, these ligands are effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgchemrxiv.org Rhodium complexes featuring Xantphos-type ligands have been investigated for their ability to mediate C-H and C-S bond activation, opening pathways for novel carbothiolation reactions. acs.org Additionally, copper (I) and silver (I) complexes with these ligands have been studied for their photophysical properties and potential applications in photocatalysis. researchgate.net The coordination chemistry of Thixantphos derivatives with palladium and platinum has also been explored, indicating potential applications in a variety of catalytic processes involving these metals. wgtn.ac.nz

Role as a Structural Scaffold in Organic Synthesis Methodologies

Beyond its use in catalysis, the this compound core has been employed as a rigid structural scaffold to guide the synthesis of complex molecular architectures. Its well-defined geometry can be used to control the spatial orientation of reactive groups, facilitating challenging cyclization reactions.

Design of Macrocyclic Bisbenzylisoquinolines Utilizing this compound as an Intermediate

An innovative application of this compound is its use as a key intermediate in the synthesis of macrocyclic bisbenzylisoquinoline alkaloids. acs.org These natural products exhibit a wide range of biological activities, but their complex structures make them difficult to synthesize. Traditional synthetic routes are often long and result in low yields.

A novel strategy employs this compound as a conformational "stitch." The synthesis begins by functionalizing the methyl groups of this compound to create 2,8-bis(bromomethyl)phenoxathiin-10,10-dioxide. This intermediate serves as a rigid scaffold onto which the components of the target macrocycle are assembled. The phenoxathiin unit restricts the conformational freedom of the synthetic intermediates, pre-organizing them for the crucial macrocyclization step. This approach is designed to improve the efficiency of the synthesis, potentially enabling the creation of a variety of analogues of these biologically active natural products for therapeutic exploration. acs.org

Model Studies for Nucleation of Parallel Beta-Sheets

The specific structural scaffold of this compound has been instrumental in the design of molecular models to study the nucleation of parallel beta-sheets. These sheets are fundamental secondary structures in proteins, and understanding their formation is crucial in fields ranging from protein folding to the study of amyloid diseases. Derivatives of this compound, particularly its 4,6-dicarboxylic acid, have been utilized to create synthetic molecules that encourage the formation of parallel β-sheet conformations.

In these model systems, peptide strands are attached to the rigid, V-shaped phenoxathiin core. This core acts as a template, pre-organizing the attached peptide chains in a parallel orientation, thereby facilitating the intramolecular hydrogen bonding characteristic of a parallel β-sheet. Research has shown that the substitution of β-alanine derivatives onto the this compound 4,6-dicarboxylic acid framework leads to molecules that exhibit evidence of intramolecular hydrogen bonding, a key feature in the nucleation of these secondary structures. ktu.edu The rigidity and defined geometry of the this compound template are critical for these studies, as they reduce the conformational entropy that would otherwise hinder the formation of the ordered β-sheet structure in short peptide chains.

These model studies provide valuable insights into the initial folding events that lead to the formation of parallel β-sheets. By analyzing the conformational preferences of these synthetic constructs, researchers can better understand the energetic factors that contribute to the stability of parallel β-sheets in natural proteins.

| Model Compound Class | Key Structural Feature | Observation | Implication for Beta-Sheet Nucleation |

| β-Alanine derivatives of this compound 4,6-dicarboxylic acid | Rigid, V-shaped this compound core | Evidence of intramolecular hydrogen bonding | The phenoxathiin scaffold pre-organizes peptide strands, facilitating the initial hydrogen bond formation necessary for nucleation. |

Research in Materials Science

Development as Precursors for Polymeric Materials (e.g., Polyamides, Polyimides)

The phenoxathiin ring system, including this compound, is a recognized building block in the synthesis of high-performance polymers such as polyamides and polyimides. google.com These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields. researchgate.netnih.gov The incorporation of the rigid and angular phenoxathiin unit into the polymer backbone can impart desirable properties, including improved solubility and processability, without significantly compromising thermal performance.

The synthesis of these polymers typically involves the polycondensation of a diamine monomer containing the this compound moiety with a diacid chloride or a dianhydride. For instance, diamino-2,8-dimethylphenoxathiin can be reacted with various aromatic dianhydrides to produce a poly(amic acid) precursor, which is then thermally or chemically cyclized to form the final polyimide. nih.gov The presence of the methyl groups on the phenoxathiin ring can enhance the solubility of the resulting polymers in organic solvents, which is a significant advantage for their processing and fabrication into films, coatings, and fibers.

The properties of the final polyamides and polyimides can be tailored by the choice of the co-monomer, allowing for a range of materials with varying thermal and mechanical characteristics. Research in this area continues to explore new combinations of monomers to develop advanced materials with optimized properties for specific applications.

| Polymer Type | Monomer containing this compound | Co-monomer | Key Property Enhancement |

| Polyamide | Diamino-2,8-dimethylphenoxathiin | Dicarboxylic acid chloride | Improved solubility, high thermal stability |

| Polyimide | Diamino-2,8-dimethylphenoxathiin | Tetracarboxylic dianhydride | Enhanced processability, excellent thermal and mechanical properties |

Exploration of Fluorescent Properties and Optoelectronic Applications

While specific studies on the fluorescent properties of this compound are not extensively documented, the broader class of phenoxathiin derivatives has been investigated for its potential in optoelectronic applications. The photophysical properties of phenoxathiin-10,10-dioxide derivatives, for example, have been a subject of study. The oxidation state of the sulfur atom in the phenoxathiin ring system can influence the electronic and emissive properties of these compounds.

More directly relevant are studies on donor-acceptor compounds where phenoxathiin acts as an electron-donating moiety. When coupled with an electron-accepting core, such as benzophenone, these molecules can exhibit interesting photophysical behaviors, including room-temperature phosphorescence and thermally activated delayed fluorescence (TADF). ktu.edu These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), as they provide pathways for harvesting triplet excitons and enhancing the internal quantum efficiency of the devices.

The rational design of phenoxathiin derivatives, including those with methyl substitutions, can modulate their electronic properties and influence the efficiency of light emission. For instance, a polymer doped with a phenoxathiin-benzophenone derivative has demonstrated high sensitivity to oxygen, suggesting potential applications in optical sensing. ktu.edu The continued exploration of this compound and its derivatives in this context could lead to the development of novel materials for advanced optoelectronic devices.

| Phenoxathiin Derivative Class | Photophysical Property | Potential Application |

| Phenoxathiin-10,10-dioxides | Solvent-dependent fluorescence | Molecular probes |

| Phenoxathiin-benzophenone compounds | Room-temperature phosphorescence, TADF | Organic light-emitting diodes (OLEDs) |

| Polymer doped with phenoxathiin derivatives | High oxygen sensitivity | Optical sensors |

Investigations as Redox-Active Compounds

The phenoxathiin scaffold is known to be redox-active, capable of undergoing oxidation to form stable radical cations. The electrochemical oxidation of phenoxathiin in non-aqueous solvents generates the corresponding cation radical, which has been characterized by techniques such as electron spin resonance (ESR) spectroscopy. This inherent redox activity suggests that this compound would also exhibit similar electrochemical behavior, with the methyl groups potentially influencing the oxidation potential and the stability of the resulting radical species.

| Compound/Derivative | Redox Process | Characterization Technique | Potential Application |

| Phenoxathiin | Oxidation to cation radical | ESR spectroscopy, Cyclic Voltammetry | Redox mediators, Organic electronics |

| This compound (predicted) | Oxidation to cation radical | Electrochemical methods | Redox-active materials, Charge-transfer agents |

Investigations in Agrochemical Research as a Structural Motif

Use as a Lead Structure for Potential Agrochemical Development

The phenoxathiin scaffold, including derivatives like this compound, represents a class of heterocyclic compounds with potential applications in agrochemical research. While direct studies on the pesticidal activity of this compound are limited in the public domain, the broader class of sulfur- and oxygen-containing heterocycles is of significant interest to the agrochemical industry. The structural similarity of phenoxathiin to other biologically active scaffolds, such as phenothiazine (B1677639) and phenoxypyridine, suggests its potential as a lead structure for the development of new pesticides.

Phenothiazine derivatives, for instance, have been shown to possess antiviral activity against plant viruses like the tobacco mosaic virus. Similarly, the phenoxypyridine scaffold is a component of various commercial pesticides with herbicidal, fungicidal, and insecticidal properties. The mode of action of these compounds is often related to their ability to interfere with essential biological processes in the target pests.

The rigid, three-dimensional structure of this compound, combined with the presence of heteroatoms and lipophilic methyl groups, provides a unique chemical space for the design of new agrochemicals. By introducing various functional groups at different positions on the phenoxathiin ring, it is possible to systematically explore the structure-activity relationships and optimize the biological activity against specific agricultural pests. The this compound core can be considered a valuable starting point for the synthesis of novel compound libraries for high-throughput screening in the search for new and effective crop protection agents.

| Related Structural Scaffold | Type of Agrochemical Activity | Implication for this compound |

| Phenothiazine | Antiviral (plant viruses) | Potential for development of antiviral agents for crops. |

| Phenoxypyridine | Herbicidal, Fungicidal, Insecticidal | Suggests that the phenoxy-heterocycle motif is a viable lead for a broad range of pesticides. |

Exploration in Pesticide and Fungicide Precursor Synthesis

While direct and extensive research specifically designating this compound as a precursor for pesticide and fungicide synthesis is not widely documented in publicly available literature, the broader class of phenoxathiin derivatives has been a subject of interest in the development of biologically active compounds, including those with potential applications in agriculture. The core phenoxathiin structure is recognized as a valuable scaffold in medicinal and materials chemistry.

Phenoxathiin and its derivatives have been utilized as starting materials for the synthesis of various heterocyclic compounds. Some of these resulting compounds have been investigated for a range of biological activities, including as bacteriostatic agents, fungicides, and insecticides. For instance, new phenoxathiin derivatives incorporating pyrazoline moieties have been synthesized and studied for their biological potential. The general synthetic accessibility of phenoxathiin derivatives makes them attractive candidates for further chemical modifications to explore and optimize their pesticidal and fungicidal properties.

The research in this area often involves the introduction of various functional groups to the phenoxathiin ring system to enhance biological activity. Although specific examples detailing the conversion of this compound into commercial pesticides or fungicides are scarce, the foundational knowledge from the study of related phenoxathiin derivatives suggests a potential avenue for future research and development in this field.

Future Research Directions and Unexplored Avenues for 2,8 Dimethylphenoxathiin

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,8-Dimethylphenoxathiin often relies on the Ferrario reaction, which involves reacting di-p-tolyl ether with sulfur in the presence of a Lewis acid like aluminum chloride. google.com While effective, this method can involve harsh conditions. Future research should focus on developing more sustainable and efficient synthetic strategies.

Recent advancements in phenoxathiin (B166618) synthesis, in general, point toward promising directions. For instance, methods avoiding precious transition metals and harsh conditions, such as iron and copper-mediated reactions, have been reported for the phenoxathiin core. researchgate.net A key future goal would be to adapt these greener methodologies for the specific, regioselective synthesis of this compound. This could involve exploring one-pot tandem catalytic processes or utilizing more environmentally benign solvents and catalysts. researchgate.netmdpi.com The development of such routes would not only be more cost-effective and safer but also align with the principles of green chemistry.

Table 1: Comparison of Synthetic Routes for Phenoxathiin Scaffolds

| Method | Reactants | Conditions | Advantages | Future Direction for this compound |

|---|---|---|---|---|

| Ferrario Reaction | Di-p-tolyl ether, Sulfur, AlCl₃ | High temperature | Established method | Optimization for higher yield and milder conditions. google.com |

| Transition-Metal-Free Cyclization | 1,2-dihaloarenes, 2-sulfanylphenol | Base (e.g., K₂CO₃), DMSO | Avoids transition metals, good yields. thieme-connect.comthieme-connect.com | Adaptation for 4-methyl-substituted starting materials. |

| Iron/Copper-Mediated Synthesis | Phenols, N-(2-bromophenylthio)succinimide | Iron(III) catalysis followed by Copper-mediated cyclization | Avoids precious metals and harsh conditions. researchgate.net | Application to p-cresol (B1678582) derivatives for direct synthesis. |

| Microwave/Ultrasound-Assisted | Various precursors | Microwave or ultrasound irradiation | Reduced reaction times, potentially higher yields. mdpi.com | Exploration as a rapid and efficient synthesis method. |

Advanced Functionalization for Tailored Properties

The this compound scaffold is ripe for advanced functionalization to create derivatives with highly specific and tailored properties. Research has already demonstrated that strategic modifications can lead to significant new functionalities.

A primary area for future work lies in expanding the library of functionalized derivatives. For example, the chlorination of this compound to produce compounds like 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin has been used to create cocatalysts for industrial processes. google.com Further exploration of halogenation could yield materials with interesting electronic or flame-retardant properties.

Another proven avenue is the introduction of phosphine (B1218219) groups. Diphosphonite ligands, such as Thixantphos, have been synthesized from this compound and utilized in transition-metal catalysis, for instance, in the nickel-catalyzed isomerization of nitriles. uu.nlacs.org Future research could focus on creating a wider range of phosphine ligands with varied steric and electronic properties to fine-tune catalytic activity and selectivity for various organic transformations. acs.org

Furthermore, the synthesis of this compound 4,6-dicarboxylic acid and its subsequent conversion to β-alanine derivatives has been a critical step in creating molecules that mimic protein structures. windows.netwindows.net This highlights the potential of using the rigid, kinked structure of the core to template specific secondary structures in peptides, a key area for biomaterials and medicinal chemistry. epfl.chacs.org

Table 2: Examples of Functionalized this compound Derivatives

| Derivative | Functionalization | Property/Application | Reference |

|---|---|---|---|

| 1,3,7,9-Tetrachloro-2,8-dimethylphenoxathiin | Ring Chlorination | Co-catalyst in toluene (B28343) chlorination | google.com |

| Thixantphos (diphosphonite ligand) | Phosphination at 4,6-positions | Ligand for Ni-catalyzed isomerization | uu.nlacs.org |

Integration into Hybrid Material Systems

A significant and promising research direction is the integration of this compound into hybrid material systems, combining its unique properties with those of other materials like polymers or inorganic nanoparticles. The use of phenoxathiin units in general for creating thermally stable polyamides and polyimides is already established. wikipedia.org

The work on peptide-hybrid polymers represents a major step in this direction. Researchers have successfully used β-alanine derivatives of this compound as a "reverse turn mimic" to template parallel β-sheet structures within polymers. windows.netepfl.ch This modular approach allows for the creation of novel, high-molecular-weight, hybrid-peptide polyamides and segmented block copolymers with properties inspired by natural materials like silk. windows.net Future studies could explore:

Varying the peptide sequence: Attaching different amino acid sequences to the this compound-4,6-dicarboxylic acid core to create a wider range of biomimetic materials.

Self-assembly studies: Investigating how these hybrid polymers self-assemble into higher-order structures like nanofibers or hydrogels for applications in tissue engineering and drug delivery.

Combining with other polymers: Creating block copolymers that incorporate segments with the this compound-peptide unit alongside other synthetic polymer blocks to achieve a combination of biological function and desirable bulk properties.

Computational Design and Predictive Modeling for New Applications

Computational chemistry offers powerful tools to accelerate the discovery of new applications for this compound derivatives. nih.govmatscitech.org Extensive computational studies have already been performed on the parent phenoxathiin and its fluorinated, chlorinated, and diazonium derivatives using methods like Density Functional Theory (DFT). researchgate.netresearchgate.netbu.edu.eg These studies have provided deep insights into the molecule's non-planar, puckered geometry, electronic structure (HOMO/LUMO levels), and the energy barriers of its characteristic "butterfly" inversion. researchgate.netbu.edu.eg

Future research should apply these established computational methods specifically to this compound and its functionalized analogues. Predictive modeling could be used to:

Screen virtual libraries: Computationally design and evaluate large numbers of virtual derivatives with different functional groups to identify candidates with optimal electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors. ontosight.aiacs.org

Model host-guest interactions: Simulate how functionalized this compound derivatives might act as hosts for specific guest molecules, guiding the design of new sensors or separation materials.

Predict material properties: Forecast the bulk properties of new hybrid polymers containing the this compound unit, helping to rationalize and guide synthetic efforts. matscitech.org

Table 3: Key Parameters from Computational Studies on Phenoxathiin Systems

| Parameter | Significance | Typical Method | Potential Application for this compound |

|---|---|---|---|

| Puckering Angle (Φc) | Defines the 3D shape and rigidity of the molecule. researchgate.netbu.edu.eg | Ab initio, DFT (e.g., B3LYP/6-31+G(d)) | Predicting the geometry of new derivatives for biomimicry and materials science. |

| Inversion Barrier | Energy required for the "butterfly" motion; relates to molecular flexibility. researchgate.net | Ab initio, DFT | Designing rigid scaffolds for catalysis or flexible components for dynamic materials. |

| HOMO/LUMO Energies | Determine electronic properties like electron-donating/accepting ability. researchgate.netacs.org | DFT | Designing new materials for organic semiconductors and photovoltaics. |

| Thermodynamic Stability (ΔHf°, ΔGf°) | Predicts the relative stability of different isomers and conformers. researchgate.net | DFT, Isodesmic Reactions | Guiding synthetic strategies toward the most stable and accessible products. |

Interdisciplinary Research with Emerging Technologies

The full potential of this compound can be unlocked through interdisciplinary collaboration with emerging technologies. weforum.orggovinfo.gov These technologies provide new tools for synthesis, characterization, and application, creating a feedback loop where new materials enable technological advances and vice-versa.

Artificial Intelligence and Machine Learning: AI can be used to accelerate the computational design process mentioned previously. Machine learning models, trained on experimental and computational data, could predict the properties of novel this compound derivatives with greater speed and accuracy than traditional methods, enabling high-throughput virtual screening. researchgate.net

Advanced Manufacturing: Techniques like 3D printing and electrospinning could be used to fabricate the hybrid polymers derived from this compound into complex, functional architectures. This could lead to the creation of custom-designed scaffolds for tissue engineering or advanced filtration membranes.

Nanotechnology: The integration of this compound derivatives with inorganic nanomaterials (e.g., quantum dots, gold nanoparticles) could lead to novel hybrid sensors. The phenoxathiin unit could serve as a fluorescent reporter whose signal is modulated by the binding of an analyte, detected via changes in energy transfer to the nanoparticle.

By pursuing these future research directions, the scientific community can build upon the existing knowledge of phenoxathiin chemistry to establish this compound as a versatile and valuable scaffold for creating next-generation materials and technologies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,7,9-tetrachloro-2,8-dimethylphenoxathiin |

| This compound 4,6-dicarboxylic acid |

| 3,7-dimethylphenoxathiin |

| Aluminum chloride |

| Di-p-tolyl ether |

| N-(2-bromophenylthio)succinimide |

| Phenoxathiin |

| Sulfur |

| Thixantphos |

常见问题

Basic: What are the key physicochemical properties of 2,8-Dimethylphenoxathiin that influence its handling and experimental design?

Answer:

The compound’s physicochemical properties dictate its stability, solubility, and reactivity. Key parameters include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₁₄H₁₂OS | Determines stoichiometry and functional group interactions . |

| Boiling Point | 352.3°C at 760 mmHg | Influences distillation/purification methods . |

| Flash Point | 166.9°C | Indicates flammability; mandates storage away from ignition sources . |

| Vapor Pressure | 7.88E-05 mmHg at 25°C | Suggests low volatility at room temperature . |

| LogP (Partition Coefficient) | 4.56 | Predicts hydrophobicity, guiding solvent selection for reactions . |

These properties necessitate anhydrous handling and inert atmosphere conditions during synthesis .

Basic: What safety precautions should be observed when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited (MSDS: N/A ), general precautions for organosulfur compounds apply:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Work in a fume hood due to potential dust/volatile hazards .

- Storage: Keep in airtight containers at room temperature, away from oxidizers (based on flash point: 166.9°C ).

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Refer to institutional guidelines for organosulfur compound handling in absence of compound-specific SDS.

Basic: What is the standard synthetic route for this compound, and what are the critical reaction parameters?

Answer:

The synthesis involves lithiation followed by phosphine group introduction :

Reagents:

- This compound (precursor)

- sec-Butyllithium (1.2 M in cyclohexane)

- TMEDA (chelating agent)

- Diethyl ether (solvent)

Conditions:

- Temperature: -78°C (prevents side reactions)

- Reaction Time: 1 hour at room temperature post-lithiation.

Purification: Silica gel column chromatography (petroleum ether/ethyl acetate = 90:10) yields 42% product .

Critical Parameters:

- Strict temperature control to avoid decomposition.

- Stoichiometric excess of TMEDA ensures efficient lithiation .

Advanced: How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structure and purity of this compound?

Answer:

- ¹H NMR: Peaks at δ 1.2 (s, 9H), 2.4 (s, 3H), and 3.9 (s, 3H) confirm methyl and phosphine substituents .

- X-ray Crystallography: Resolves bond angles (e.g., C-S-C: ~117–124°) and molecular packing (monoclinic system) .

- Mass Spectrometry: Exact mass (228.061 Da) validates molecular formula .

Purity Assessment:

Advanced: What strategies optimize the synthesis yield of this compound, and how are impurities typically removed?

Answer:

Yield Optimization:

- Lithiation Efficiency: Use freshly distilled TMEDA to enhance reagent activity .

- Solvent Purity: Anhydrous diethyl ether minimizes hydrolysis side reactions .

- Stoichiometry: Maintain a 2:1 molar ratio of TMEDA to precursor for complete lithiation .

Impurity Removal:

- Column Chromatography: Silica gel with petroleum ether/ethyl acetate (90:10) separates non-polar byproducts .

- Recrystallization: Ethanol/water mixture purifies the final product .

Advanced: How does the electronic structure of this compound influence its reactivity as a ligand in coordination chemistry?

Answer:

The ligand’s electron-rich phenoxathiin backbone and methyl/phosphine substituents enhance metal-binding affinity:

- Donor-Acceptor Properties: Phosphine groups act as strong σ-donors, stabilizing transition metals (e.g., Pd, Pt) in catalytic complexes .

- Steric Effects: Methyl groups at positions 2 and 8 create a rigid, bulky environment, favoring selective coordination geometries .

- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to stable metal-ligand complexes .

Structural Evidence: X-ray data shows P-M-P bond angles (~120°) ideal for octahedral or square-planar coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。